Fulvotomentoside B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

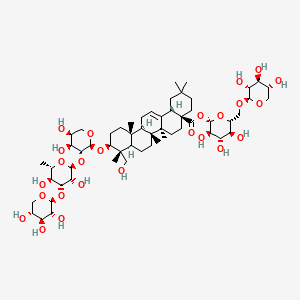

Molecular Formula |

C57H92O25 |

|---|---|

Molecular Weight |

1177.3 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C57H92O25/c1-24-34(62)44(80-47-41(69)36(64)28(60)20-74-47)43(71)49(77-24)81-45-37(65)29(61)21-75-50(45)79-33-11-12-53(4)31(54(33,5)23-58)10-13-56(7)32(53)9-8-25-26-18-52(2,3)14-16-57(26,17-15-55(25,56)6)51(72)82-48-42(70)39(67)38(66)30(78-48)22-76-46-40(68)35(63)27(59)19-73-46/h8,24,26-50,58-71H,9-23H2,1-7H3/t24-,26-,27+,28+,29-,30+,31+,32+,33-,34-,35-,36-,37-,38+,39-,40+,41+,42+,43+,44+,45+,46-,47-,48-,49-,50-,53-,54-,55+,56+,57-/m0/s1 |

InChI Key |

BTUYGUFIIUIODG-IUEFZHLPSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O)O)O)C)C)C)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(CO9)O)O)O)O)O)O)C)C)C)O)O)O)OC1C(C(C(CO1)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Botanical Origins and Biological Significance of Forsythoside B

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Forsythoside B, a phenylethanoid glycoside of significant interest to the scientific community. Due to the likely misspelling in the initial query "Fulvotomentoside B," and the substantial body of evidence pointing towards "Forsythoside B" as the intended compound of interest, particularly in the context of its natural sources, this document will focus on the latter. Forsythoside B has been identified as a key bioactive constituent in several medicinal plants, most notably Lamiophlomis rotata (Benth.) Kudo. This guide details its primary natural source, presents available data on its isolation, and elucidates its role in cellular signaling pathways. Experimental protocols for extraction and isolation are provided to facilitate further research and development.

Primary Natural Source: Lamiophlomis rotata

Forsythoside B is a naturally occurring phenylethanoid glycoside that has been isolated from several plant species. The most prominently cited botanical source is Lamiophlomis rotata (Benth.) Kudo, a perennial herbaceous plant belonging to the Lamiaceae family.[1][2][3][4][5] This plant has a long history of use in traditional Tibetan medicine. Phytochemical investigations have revealed that Lamiophlomis rotata is rich in a variety of chemical constituents, including iridoids, flavonoids, and phenylethanoid glycosides, with Forsythoside B being a significant component of the latter class.

While Lamiophlomis rotata is a primary source, Forsythoside B has also been identified in other plant species, including those from the genera Forsythia, Ballota, Marrubium, Phlomis, and Verbascum. Specifically, it has been isolated from Forsythia suspensa, another plant used in traditional Chinese medicine.

Table 1: Natural Sources of Forsythoside B

| Plant Species | Family | Plant Part(s) |

| Lamiophlomis rotata | Lamiaceae | Whole plant, Aerial parts |

| Forsythia suspensa | Oleaceae | Fruit |

| Ballota spp. | Lamiaceae | Not specified |

| Marrubium spp. | Lamiaceae | Not specified |

| Phlomis spp. | Lamiaceae | Not specified |

| Verbascum spp. | Scrophulariaceae | Not specified |

Biological Activity and Signaling Pathways

Forsythoside B exhibits a range of biological activities, with its anti-inflammatory and neuroprotective effects being of particular interest to researchers. These activities are attributed to its ability to modulate key cellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

A significant mechanism of action for Forsythoside B is its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor involved in the inflammatory response, and its activation leads to the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Forsythoside B has been shown to inhibit the degradation of IκB, an inhibitory protein that sequesters NF-κB in the cytoplasm. By preventing IκB degradation, Forsythoside B blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of inflammatory mediators.

Figure 1: Inhibition of the NF-κB signaling pathway by Forsythoside B.

Experimental Protocols

The following sections provide generalized experimental protocols for the extraction and isolation of Forsythoside B from plant material, based on common phytochemical techniques. Researchers should optimize these protocols based on the specific plant matrix and available equipment.

Extraction

Objective: To extract a broad range of phytochemicals, including phenylethanoid glycosides, from dried plant material.

Materials:

-

Dried and powdered plant material (e.g., Lamiophlomis rotata)

-

Methanol or Ethanol (70-95%)

-

Reflux apparatus or sonicator

-

Filter paper or centrifuge

-

Rotary evaporator

Procedure:

-

Macerate or reflux the powdered plant material with a suitable solvent (e.g., 70% ethanol) at a ratio of 1:10 (w/v) for 2-3 hours.

-

Alternatively, perform ultrasonication-assisted extraction for 30-60 minutes.

-

Filter the extract through filter paper or centrifuge to remove solid plant material.

-

Repeat the extraction process 2-3 times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude extract.

Isolation and Purification

Objective: To isolate and purify Forsythoside B from the crude extract using chromatographic techniques.

Materials:

-

Crude plant extract

-

Silica gel for column chromatography

-

Sephadex LH-20 for size-exclusion chromatography

-

Solvents for chromatography (e.g., chloroform, methanol, ethyl acetate, water)

-

High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative) with a C18 column

-

Thin-Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Fractionation:

-

Subject the crude extract to column chromatography on a silica gel column.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity by adding methanol.

-

Collect fractions and monitor the separation using TLC.

-

-

Further Purification:

-

Combine fractions containing the compound of interest (as determined by TLC comparison with a standard, if available) and concentrate them.

-

Subject the enriched fraction to further chromatographic separation using Sephadex LH-20 column chromatography, eluting with methanol, to remove smaller molecules.

-

-

Final Purification:

-

Perform preparative or semi-preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water) to obtain pure Forsythoside B.

-

Monitor the elution profile with a UV detector.

-

Collect the peak corresponding to Forsythoside B and confirm its purity using analytical HPLC and its structure through spectroscopic methods (NMR, MS).

-

Figure 2: General workflow for the isolation of Forsythoside B.

Conclusion

Forsythoside B is a promising natural product with well-documented anti-inflammatory and neuroprotective properties, primarily sourced from Lamiophlomis rotata. Its mechanism of action involves the modulation of critical inflammatory pathways such as NF-κB. The experimental protocols outlined in this guide provide a foundation for researchers to extract, isolate, and further investigate the therapeutic potential of this valuable compound. Future research should focus on optimizing isolation yields, elucidating further molecular targets, and exploring its potential in preclinical and clinical studies.

References

- 1. Traditional uses, phytochemistry, pharmacology and toxicology of Lamiophlomis rotata (Benth.) Kudo: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Traditional uses, phytochemistry, pharmacology and toxicology of Lamiophlomis rotata (Benth.) Kudo: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. madison-proceedings.com [madison-proceedings.com]

- 5. selleckchem.com [selleckchem.com]

The Chemical Landscape of Lonicera fulvotomentosa: A Technical Guide for Researchers

Introduction

Lonicera fulvotomentosa, a species of honeysuckle found predominantly in Southwestern China, has a rich history in traditional medicine for treating a variety of ailments, including epidemic fevers and infectious diseases.[1][2] Modern scientific inquiry has begun to unravel the complex chemical composition of this plant, revealing a diverse array of bioactive compounds that are of significant interest to researchers, scientists, and drug development professionals. This technical guide provides an in-depth overview of the known chemical constituents of Lonicera fulvotomentosa, complete with quantitative data, detailed experimental protocols for analysis, and visualizations of potential mechanisms of action.

Core Chemical Constituents

Lonicera fulvotomentosa is a rich source of various classes of chemical compounds, with polyphenols, triterpenoids, and iridoids being the most prominent. The plant's chemical profile is notably similar to the well-studied Lonicera japonica, suggesting its potential as an alternative source for medicinal compounds.[1][2]

Polyphenolic Compounds: Flavonoids and Phenolic Acids

Polyphenols are a significant class of compounds in Lonicera fulvotomentosa, contributing to its antioxidant and other therapeutic properties. High-performance liquid chromatography (HPLC) has been instrumental in identifying and quantifying these constituents.

Quantitative Data on Polyphenolic Compounds

The following table summarizes the quantitative data of major polyphenolic compounds found in the dried flowers of Lonicera fulvotomentosa, with variations observed based on the soil composition in which the plants were grown.[1]

| Compound Class | Compound | Content in Karst Soil (µg/g) | Content in Yellow Loam (µg/g) |

| Phenolic Acids | Gallic acid | 43.54 ± 3.46 | 41.87 ± 3.17 |

| Chlorogenic acid | 2149.54 ± 104.35 | 1938.57 ± 124.43 | |

| Caffeic acid | 1536.22 ± 65.43 | 1418.36 ± 54.62 | |

| Flavonoids | Luteolin | 343.62 ± 16.26 | 283.48 ± 23.92 |

| Rutin | 523.35 ± 21.87 | 608.38 ± 31.47 | |

| Quercetin | 168.49 ± 6.77 | 147.63 ± 5.49 | |

| Kaempferol | 98.36 ± 4.21 | 47.45 ± 3.66 | |

| Apigenin | 39.25 ± 3.77 | 82.15 ± 2.79 |

Triterpenoids and Triterpenoid Saponins

The Lonicera genus is known to be a rich source of triterpenoids and their glycosidic forms, saponins. While specific quantitative data for Lonicera fulvotomentosa is not extensively documented in readily available literature, qualitative analyses have confirmed their presence. A study by Wang et al. (2019) identified several triterpenoid compounds from the acid hydrolysate of L. fulvotomentosa flower buds, including oleanolic acid, hederagenin, and a new triterpene, ethyl (3β)-3,23-dihydroxyolean-12-en-28-oate. The genus Lonicera is reported to contain at least 87 different triterpenoid saponins.

Iridoid Glycosides

Iridoid glycosides are another significant class of bioactive compounds found in Lonicera species. Although specific quantitative analysis for L. fulvotomentosa is limited, methods for their identification and quantification within the genus have been established, suggesting their likely presence in this species as well.

Mineral Elements

The mineral composition of Lonicera fulvotomentosa has been analyzed, revealing the presence of several essential elements.

Quantitative Data on Mineral Elements

The following table presents the concentration of major mineral elements in the dried flowers of Lonicera fulvotomentosa.

| Element | Content Range (mg/kg) |

| Calcium (Ca) | 297.34 - 351.26 |

| Potassium (K) | 132.56 - 140.37 |

| Iron (Fe) | 37.77 - 41.25 |

| Magnesium (Mg) | 9.47 - 11.36 |

Experimental Protocols

The identification and quantification of the chemical constituents of Lonicera fulvotomentosa rely on various analytical techniques. Below are detailed methodologies for the key experiments cited.

High-Performance Liquid Chromatography (HPLC) for Polyphenols

-

Objective: To identify and quantify phenolic acids and flavonoids.

-

Instrumentation: HPLC system with a Diode Array Detector (DAD).

-

Column: A suitable C18 column.

-

Mobile Phase: A gradient elution system, typically involving acetonitrile and acidified water (e.g., with formic acid or acetic acid).

-

Detection: Monitoring at multiple wavelengths to capture the UV absorption maxima of different compound classes (e.g., ~280 nm for phenolic acids and ~350 nm for flavonoids).

-

Quantification: Based on the calibration curves of authentic standards of each identified compound.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Mineral Elements

-

Objective: To determine the concentration of mineral elements.

-

Sample Preparation: Digestion of the dried plant material using a mixture of strong acids (e.g., nitric acid and perchloric acid) under controlled temperature conditions.

-

Instrumentation: An ICP-MS system.

-

Analysis: The digested sample solution is introduced into the plasma, where atoms are ionized and then detected by the mass spectrometer based on their mass-to-charge ratio.

-

Quantification: Achieved by comparing the signal intensities of the samples to those of certified standard solutions of each element.

Paper Spray Mass Spectrometry (PS-MS) for Triterpenoid Saponins

-

Objective: Rapid semi-quantitative analysis of hemolytic triterpenoid saponins.

-

Methodology: A sample solution is directly applied to a triangular paper substrate. A high voltage is applied to the paper, which generates a spray of ions that are then analyzed by a mass spectrometer.

-

Internal Standard: A structurally similar compound is used for semi-quantification (e.g., asperosaponin VI for macranthoidin B, macranthoidin A, and dipsacoside B).

-

Advantages: This method is rapid, requires minimal sample preparation, and consumes less solvent compared to traditional chromatographic techniques.

Capillary High-Performance Liquid Chromatography-Electrospray Ionization/Mass Spectrometry (Capillary HPLC-ESI/MS) for Iridoid Glycosides

-

Objective: Identification and quantification of iridoid glycosides.

-

Instrumentation: A capillary HPLC system coupled with a single quadrupole mass spectrometer with an ESI source.

-

Column: A narrow-bore C18 column (e.g., 0.3 mm internal diameter).

-

Mobile Phase: A gradient elution using a mixture of methanol, acetonitrile, and acidified water.

-

Detection: Mass spectrometric detection, often in negative ion mode, which provides high sensitivity and selectivity for iridoid glycosides.

-

Quantification: Based on calibration curves of known standards, with detection limits in the low ng/mL range.

Mechanisms of Action and Signaling Pathways

The diverse chemical constituents of Lonicera fulvotomentosa are associated with a range of biological activities. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key signaling pathways and mechanisms of action.

Anti-HIV Activity of Caffeic Acid Derivatives

Certain compounds isolated from Lonicera fulvotomentosa, such as ethyl caffeate and caffeic acid, have demonstrated inhibitory effects against HIV protease, a critical enzyme for viral replication.

References

Unraveling the Botanical Origins of Fulvotomentoside B: A Technical Review

Despite a comprehensive search of scientific literature and chemical databases, the specific plant origin of a compound named "Fulvotomentoside B" remains elusive. This indicates that this compound may be a novel, recently isolated, or exceptionally rare natural product that has not yet been documented in publicly available scientific literature. The name itself suggests a potential link to the genus Desmodium, specifically a species with "tomentosum" in its name, but no such compound has been reported in phytochemical studies of this genus.

This technical guide addresses the current state of knowledge regarding compounds structurally related to or potentially originating from the Desmodium genus, a source of a wide array of bioactive molecules. While the primary subject, this compound, could not be directly elucidated, this document serves as a resource for researchers in natural product chemistry and drug discovery by providing an in-depth overview of the phytochemistry of the Desmodium genus, from which a compound with a similar name might logically originate.

The Desmodium Genus: A Rich Source of Phytochemicals

The Desmodium genus, belonging to the Fabaceae family, comprises a diverse group of plants known for their traditional medicinal uses, particularly in Asia and Africa.[1] Phytochemical investigations of various Desmodium species have led to the isolation and characterization of over 200 compounds.[1] These compounds primarily include flavonoids, alkaloids, terpenoids, steroids, phenylpropanoids, and glycosides.[1]

Major Compound Classes in Desmodium

A summary of the major classes of chemical constituents found in the Desmodium genus is presented below.

| Compound Class | Examples of Isolated Compounds | Representative Desmodium Species |

| Flavonoids | Genistein, Daidzein, Apigenin, Luteolin, Quercetin, Kaempferol | D. styracifolium, D. gangeticum, D. triquetrum |

| Alkaloids | Tyramine, Hordenine, Tryptamine derivatives | D. gangeticum, D. styracifolium |

| Terpenoids | Lupeol, Betulinic acid | D. uncinatum |

| Glycosides | (6S,9R)-roseoside, Nicotiflorin, Rutin, β-sitosterol-3-O-β-D-glucopyranoside | D. gangeticum[2] |

| Isoflavanones | Uncinanone A, B, C, D, E | D. uncinatum |

Hypothetical Isolation and Characterization Workflow

Given the lack of specific data for this compound, a generalized experimental workflow for the isolation and characterization of a novel glycoside from a plant source, such as a Desmodium species, is presented. This serves as a methodological guide for researchers undertaking such investigations.

Experimental Workflow

Figure 1. A generalized workflow for the isolation and characterization of a natural product from a plant source.

Potential Bioactivities and Signaling Pathways

While no biological activities are reported for this compound, compounds from the Desmodium genus are known to possess a range of pharmacological effects, including anti-inflammatory, antioxidant, and hepatoprotective activities. For instance, extracts of Desmodium adscendens are known to protect liver cells. The mechanisms underlying these activities often involve the modulation of key signaling pathways.

A hypothetical signaling pathway that could be investigated for a novel bioactive compound with anti-inflammatory properties is presented below.

Hypothetical Anti-Inflammatory Signaling Pathway

Figure 2. A hypothetical signaling pathway illustrating the potential anti-inflammatory mechanism of action of a novel compound.

Conclusion

The identity and botanical origin of this compound remain to be established in scientific literature. The information presented in this guide is based on the phytochemical context of the Desmodium genus, from which a compound with this name might plausibly originate. Researchers interested in this compound are encouraged to conduct phytochemical screenings of Desmodium species, particularly those with "tomentosum" in their nomenclature. The generalized experimental protocols and hypothetical signaling pathways provided herein offer a foundational framework for the discovery, characterization, and biological evaluation of novel natural products. Further research is necessary to isolate and identify this compound and to elucidate its potential therapeutic properties.

References

Unveiling the Molecular Architecture of Fulvotomentoside B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fulvotomentoside B, a novel triterpenoid saponin, has been identified as a constituent of Lonicera fulvotomentosa and Anagallis arvensis. Its chemical structure has been determined through comprehensive spectroscopic analysis and chemical methodologies. This document provides a detailed technical overview of the elucidation of this compound's structure, presenting the available quantitative spectroscopic data, outlining the experimental protocols for its isolation and characterization, and offering a visual representation of the structure elucidation workflow. This guide is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure

The chemical structure of this compound has been elucidated as 3-O-β-D-xylopyranosyl (1→3)-α-L-rhamnopyranosyl (1→2)-α-L-arabinopyranosyl hederagenin-28-O-β-D-xylopyranosyl (1→6)-β-D-glucopyranosyl ester .[1] The core of the molecule is a pentacyclic triterpenoid aglycone, hederagenin, to which two separate sugar chains are attached at the C-3 and C-28 positions.

Spectroscopic Data

The structural determination of this compound relies heavily on nuclear magnetic resonance (NMR) and mass spectrometry (MS) data. While the definitive primary literature containing the complete dataset, "Structure Elucidation of Two Major Saponins from Lonicera fulvotomentosa Hsu et S. C. Cheng" published in the Chemical Journal of Chinese Universities in 2008, could not be accessed in its entirety for this review, the following represents a general compilation of expected spectroscopic features based on the elucidated structure.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum is crucial for identifying the carbon skeleton of the aglycone and the individual sugar residues. The chemical shifts provide information about the type of carbon (methyl, methylene, methine, quaternary) and its chemical environment.

(Note: The following table is a representative compilation based on known values for hederagenin and related glycosides. The actual experimental values from the primary literature are pending access to the full-text publication.)

| Carbon No. | Aglycone (Hederagenin) | Arabinose | Rhamnose | Xylose (inner) | Glucose | Xylose (outer) |

| Aglycone | ||||||

| 1 | ~38.8 | |||||

| 2 | ~26.5 | |||||

| 3 | ~89.1 | |||||

| 4 | ~39.5 | |||||

| 5 | ~55.8 | |||||

| ... | ... | |||||

| 28 | ~176.7 | |||||

| Sugars | ||||||

| 1' | ~104.5 | |||||

| 2' | ~82.7 | |||||

| ... | ... | |||||

| 1'' | ~101.9 | |||||

| ... | ... |

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides detailed information about the protons in the molecule, including their chemical environment, multiplicity (splitting patterns), and coupling constants (J values), which helps to establish the connectivity of atoms and the stereochemistry of the sugar units.

(Note: The following is a generalized description of the expected ¹H NMR data. Specific chemical shifts and coupling constants are pending access to the full-text publication.)

-

Aglycone Protons: Signals corresponding to the methyl groups of hederagenin would appear as singlets in the upfield region. The olefinic proton at C-12 would be observed as a characteristic downfield signal.

-

Anomeric Protons: The protons on the anomeric carbons (C-1 of each sugar) are diagnostic. Their chemical shifts and coupling constants confirm the type of sugar and the stereochemistry of the glycosidic linkage (α or β). For instance, a larger coupling constant (around 7-8 Hz) for a doublet is indicative of a β-anomeric proton, while a smaller coupling constant suggests an α-anomeric proton.

-

Sugar Protons: The remaining sugar protons would appear in the region of approximately 3.0-5.5 ppm, often with complex overlapping signals.

Experimental Protocols

The elucidation of the structure of this compound involves a multi-step process encompassing extraction, isolation, purification, and spectroscopic analysis.

Isolation and Purification

The general procedure for isolating triterpenoid saponins like this compound from plant material typically involves the following steps:

-

Extraction: The dried and powdered plant material (e.g., aerial parts of Lonicera fulvotomentosa) is extracted with a suitable solvent, commonly methanol or ethanol, at room temperature or under reflux.

-

Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Saponins are typically enriched in the n-butanol fraction.

-

Chromatographic Separation: The n-butanol extract is subjected to various column chromatography techniques for further purification. These may include:

-

Silica Gel Chromatography: To perform an initial fractionation based on polarity.

-

Sephadex LH-20 Chromatography: To separate compounds based on their molecular size.

-

Reversed-Phase (RP-18) Chromatography: For finer separation based on hydrophobicity.

-

High-Performance Liquid Chromatography (HPLC): Often used as the final purification step to obtain the pure compound.

-

Structure Elucidation Methods

The purified this compound is then subjected to a suite of spectroscopic and chemical methods to determine its structure:

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or Fast Atom Bombardment (FAB-MS) is used to determine the molecular weight of the compound. Tandem MS (MS/MS) experiments can provide information about the sequence of the sugar units.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR (¹ H, ¹³ C): To identify the types of protons and carbons present in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments are essential for establishing the connectivity within the molecule.

-

COSY (Correlation Spectroscop Y): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence ): Correlates protons directly to their attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation ): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the sugar units to each other and to the aglycone.

-

-

-

Acid Hydrolysis: The saponin is treated with acid to cleave the glycosidic bonds, releasing the aglycone and the individual sugar units. The sugars can then be identified by comparing their chromatographic properties (e.g., on TLC or HPLC) with those of authentic standards.

Workflow for Structure Elucidation

The logical flow of the experimental process for elucidating the chemical structure of this compound can be visualized as follows:

Conclusion

The elucidation of the chemical structure of this compound is a testament to the power of modern spectroscopic techniques in natural product chemistry. This technical guide provides a comprehensive overview of the methodologies and data integral to this process. Further research into the pharmacological activities of this complex saponin is warranted to explore its potential applications in drug development. Access to the primary publication will be essential for a definitive and quantitative analysis of its spectroscopic properties.

References

Fulvotomentoside B: A Spectroscopic Data Analysis

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic data available for Fulvotomentoside B, a triterpenoid saponin isolated from Lonicera fulvotomentosa. The document is intended for researchers, scientists, and drug development professionals interested in the structural elucidation and potential biological activity of this natural product.

Introduction

This compound is a complex natural product with a hederagenin aglycone core glycosylated at two positions. Its complete structure has been elucidated as 3-O-β-D-xylopyranosyl (1→3)-α-L-rhamnopyranosyl (1→2)-α-L-arabinopyranosyl hederagenin-28-O-β-D-xylopyranosyl (1→6)-β-D-glucopyranosyl ester[1][2][3]. The structural complexity and the known biological activities of related hederagenin saponins make this compound a compound of interest for further investigation. This guide summarizes the available spectroscopic data and provides a framework for its analysis.

Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry (MS)

High-resolution mass spectrometry provides the accurate mass of the molecule, which is crucial for determining its molecular formula.

| Parameter | Value | Reference |

| Molecular Formula | C₅₇H₉₂O₂₅ | [4] |

| Molecular Weight | 1176 g/mol | |

| High-Resolution MS | [M+Na]⁺: 1199.5887 |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in the molecule. The following data was reported in C₅D₅N at 500 MHz.

| Chemical Shift (δ) ppm | Multiplicity | J (Hz) | Assignment | Reference |

| 6.30 | brs | Anomeric proton | ||

| 6.25 | d | 8.1 | Anomeric proton | |

| 5.38 | brs | H-12 (aglycone) | ||

| 5.31 | d | 7.6 | Anomeric proton | |

| 5.05 | d | 6.6 | Anomeric proton | |

| 4.90 | d | 7.1 | Anomeric proton | |

| 1.54 | d | 6.2 | Rhamnose CH₃ | |

| 1.20 | s | Methyl proton (aglycone) | ||

| 1.12 | s | Methyl proton (aglycone) | ||

| 1.10 | s | Methyl proton (aglycone) | ||

| 0.98 | s | Methyl proton (aglycone) | ||

| 0.86 | s | Methyl proton (aglycone) | ||

| 0.84 | s | Methyl proton (aglycone) |

Note: A complete and detailed assignment of all proton signals is not available in the reviewed literature.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Note: A detailed table of ¹³C NMR data for this compound is not available in the publicly accessible literature. The structure was confirmed using 2D NMR techniques which provide correlations between protons and carbons.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can provide information about chromophores within the molecule.

Note: Specific UV-Vis absorption data for this compound is not available in the reviewed literature.

Experimental Protocols

The following are generalized experimental protocols typical for the isolation and spectroscopic analysis of triterpenoid saponins like this compound.

Isolation and Purification

-

Extraction: The dried and powdered plant material (e.g., stems or leaves of Lonicera fulvotomentosa) is typically extracted with a solvent such as methanol or ethanol.

-

Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Saponins are often enriched in the n-butanol fraction.

-

Chromatography: The saponin-rich fraction is subjected to multiple chromatographic steps for purification. This may include column chromatography on silica gel, Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC).

Spectroscopic Analysis

-

Mass Spectrometry: High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher). The sample is dissolved in a suitable deuterated solvent, such as pyridine-d₅ (C₅D₅N) or methanol-d₄ (CD₃OD).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of a natural product like this compound.

Potential Signaling Pathways

While specific biological studies on this compound are limited, its aglycone, hederagenin, and related saponins are known to exhibit various biological activities, including anticancer and anti-inflammatory effects. These activities are often mediated through the modulation of key cellular signaling pathways.

The diagram below illustrates a hypothetical signaling pathway that could be modulated by this compound, based on the known activities of hederagenin glycosides.

Conclusion

This compound is a structurally complex triterpenoid saponin with potential for interesting biological activities based on its hederagenin core. While some spectroscopic data is available, a complete dataset from the primary literature is needed for a comprehensive analysis. Further research is warranted to fully characterize this compound and explore its pharmacological potential.

References

Unveiling the Bioactive Potential of Fulvotomentoside B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulvotomentoside B is a triterpenoid saponin, a class of naturally occurring glycosides known for their diverse pharmacological activities.[1] It was first isolated from Lonicera fulvotomentosa, a plant belonging to the Caprifoliaceae family.[1] Structurally, this compound is a hederagenin-based saponin, which forms the basis for its potential biological effects.[2][3] This technical guide provides a comprehensive overview of the currently understood biological activities of this compound, drawing on available data and insights from structurally related compounds to elucidate its therapeutic potential.

Hepatoprotective Activity

Preliminary evidence suggests that compounds from Lonicera fulvotomentosa, including this compound, possess hepatoprotective properties. Studies on the total saponin extracts from this plant, referred to as "Fulvotomentosides," have demonstrated a significant protective effect against liver damage in animal models.

Quantitative Data: Hepatoprotective Effects of Lonicera fulvotomentosa Saponins

The total saponins from Lonicera fulvotomentosa have been shown to significantly reduce the levels of serum glutamic pyruvic transaminase (SGPT) and triacylglycerol (GT) in mice with liver injury induced by carbon tetrachloride (CCl4).[1] This suggests a potential for these compounds to mitigate liver damage.

| Compound Class | Model | Biomarker | Outcome |

| Total Saponins from L. fulvotomentosa | CCl4-induced liver injury in mice | Serum Glutamic Pyruvic Transaminase (SGPT) | Significant Reduction |

| Total Saponins from L. fulvotomentosa | CCl4-induced liver injury in mice | Triacylglycerol (GT) | Significant Reduction |

Antitumor Activity

A Chinese patent has claimed the use of this compound in antitumor applications, indicating its potential as a cancer therapeutic. While specific studies on this compound are limited, research on structurally similar hederagenin saponins from the Lonicera genus, such as Macranthoside B, provides valuable insights into its possible mechanisms of action.

Macranthoside B, also a hederagenin saponin, has been shown to inhibit the proliferation of various cancer cell lines. Its antitumor effects are mediated through the induction of apoptosis via the mitochondrial pathway.

Quantitative Data: In Vitro Cytotoxicity of Macranthoside B

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Macranthoside B against a panel of human cancer cell lines, demonstrating its broad-spectrum antiproliferative activity.

| Cell Line | Cancer Type | IC50 (µM) |

| HepG2 | Hepatocellular Carcinoma | 10-20 |

| A549 | Lung Cancer | 10-20 |

| HeLa | Cervical Cancer | 10-20 |

| MCF-7 | Breast Cancer | 10-20 |

Proposed Signaling Pathway for Antitumor Activity

Based on the mechanism of related hederagenin saponins, this compound likely induces apoptosis in cancer cells through the intrinsic mitochondrial pathway. This involves the regulation of pro- and anti-apoptotic proteins, leading to caspase activation and subsequent cell death.

Caption: Proposed mitochondrial apoptosis pathway induced by this compound.

Experimental Protocols

The following provides a generalized methodology for assessing the in vitro antitumor activity of this compound, based on protocols used for Macranthoside B.

Cell Proliferation Assay (MTT Assay)

-

Cell Culture: Culture human cancer cell lines (e.g., HepG2, A549, HeLa, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound for 24-72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Analysis (Annexin V/PI Staining)

-

Cell Treatment: Treat cancer cells with this compound at concentrations around the IC50 value for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Caption: General workflow for in vitro evaluation of antitumor activity.

Conclusion

This compound, a triterpenoid saponin from Lonicera fulvotomentosa, presents a promising profile for further investigation as a therapeutic agent. While direct evidence is still emerging, preliminary data and the activities of structurally related compounds strongly suggest potential hepatoprotective and antitumor effects. The proposed mechanism of action for its antitumor activity involves the induction of apoptosis through the mitochondrial pathway. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways modulated by this compound and to validate its therapeutic efficacy in preclinical and clinical settings.

References

- 1. A Review: The Triterpenoid Saponins and Biological Activities of Lonicera Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Macranthoside B, a hederagenin saponin extracted from Lonicera macranthoides and its anti-tumor activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advancements and challenges in pharmacokinetic and pharmacodynamic research on the traditional Chinese medicine saponins: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

Fulvotomentoside B: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulvotomentoside B is a triterpenoid saponin isolated from the medicinal plant Lonicera fulvotomentosa Hsu et S.C. Cheng.[1][2] As a member of the saponin class of compounds, this compound has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive review of the current literature on this compound, focusing on its chemical properties, biological activities, and underlying mechanisms of action. The information is presented to support further research and drug development efforts.

Chemical Properties

This compound is structurally defined as 3-O-β-D-xylopyranosyl (1→3)-α-L-rhamnopyranosyl (1→2)-α-L-arabinopyranosyl hederagenin-28-O-β-D-xylopyranosyl (1→6)-β-D-glucopyranosyl ester.[3][4] Hederagenin forms the aglycone core of this saponin.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C57H92O25 | [5] |

| Molecular Weight | 1177.33 g/mol | |

| CAS Number | 1021184-77-9 | |

| Class | Triterpenoid Saponin | |

| Source | Lonicera fulvotomentosa Hsu et S.C. Cheng |

Biological Activities and Therapeutic Potential

Research on this compound and related compounds from Lonicera fulvotomentosa has revealed promising biological activities, primarily centered on hepatoprotection, with emerging evidence for anti-tumor and anti-inflammatory effects.

Hepatoprotective Activity

The most well-documented biological activity of Fulvotomentosides, a total saponin extract from Lonicera fulvotomentosa containing this compound, is its protective effect against liver damage.

Table 2: Hepatoprotective Effects of Fulvotomentosides (Ful) in Animal Models

| Model | Treatment | Key Findings | Quantitative Data | Reference |

| Cadmium-induced hepatotoxicity in mice | Pretreatment with Ful (150 mg/kg, s.c. for 3 days) before CdCl2 (3.7 mg Cd/kg, i.v.) | Significantly decreased serum activities of alanine aminotransferase (ALT) and sorbitol dehydrogenase (SDH). Increased hepatic metallothionein (MT) levels, leading to more cadmium binding in the cytosol and less in critical organelles. | ALT levels were significantly lower in the Ful+Cd group compared to the Cd-only group (p<0.05). SDH levels were significantly lower in the Ful+Cd group compared to the Cd-only group (p<0.05). | |

| CCl4-induced liver injury in mice | Pretreatment with Fulvotomentoside compounds | Significantly reduced serum glutamate pyruvate transaminase (SGPT) and triacylglycerol (GT) levels. Alleviated liver pathology. | Specific quantitative data for this compound is not available. | |

| D-galactosamine-induced liver injury in mice | Pretreatment with Fulvotomentoside compounds | Significantly reduced serum glutamate pyruvate transaminase (SGPT) and triacylglycerol (GT) levels. | Specific quantitative data for this compound is not available. | |

| Acetaminophen-induced liver injury in mice | Pretreatment with Fulvotomentoside compounds | Significantly reduced serum glutamate pyruvate transaminase (SGPT) and triacylglycerol (GT) levels. | Specific quantitative data for this compound is not available. |

Anti-Tumor Activity

The anti-tumor potential of this compound appears to be linked to its hydrolysis product. A patent application has indicated that while this compound itself did not exhibit significant in vitro anti-tumor activity, its alkaline hydrolyzate demonstrated strong anti-tumor effects both in vivo and in vitro. The active component in the hydrolyzate is likely the aglycone, hederagenin, or a simpler glycoside. Saponins from the Lonicera genus, in general, have been shown to possess anti-tumor properties. For instance, other saponins from Lonicera macranthoides have shown significant anti-tumor activities against human mammary adenocarcinoma MCF-7 cells, with IC50 values ranging from 12.7 to 30.8 µM.

Anti-inflammatory Activity

A review of triterpenoid saponins from the Lonicera genus suggests that "Ful," likely referring to the Fulvotomentosides, may exert anti-inflammatory effects. The proposed mechanism involves the modulation of the NF-κB and JAK2 signaling pathways. However, specific experimental evidence detailing the direct effect of this compound on these pathways is currently limited.

Experimental Protocols

Cadmium-Induced Hepatotoxicity in Mice

This section details the methodology used to evaluate the hepatoprotective effects of Fulvotomentosides (Ful) against cadmium-induced liver injury.

Experimental Workflow for Cadmium-Induced Hepatotoxicity

Caption: Workflow for assessing hepatoprotective effects of Fulvotomentosides.

-

Animals: Male ICR mice were used for the study.

-

Pre-treatment: Mice were subcutaneously injected with Fulvotomentosides (150 mg/kg) or saline once daily for three consecutive days.

-

Induction of Hepatotoxicity: On the fourth day, 2 hours after the last pre-treatment dose, mice received a single intravenous injection of cadmium chloride (CdCl2) at a dose of 3.7 mg Cd/kg.

-

Sample Collection and Analysis: Two hours after the cadmium injection, blood was collected to measure the serum activities of alanine aminotransferase (ALT) and sorbitol dehydrogenase (SDH) as markers of liver damage. Livers were excised to determine the distribution of cadmium in various organs and within the hepatic subcellular fractions (nuclear, mitochondrial, microsomal, and cytosolic).

-

Metallothionein Assay: The concentration of metallothionein (MT) in the liver was quantified using the cadmium-hemoglobin assay to assess the induction of this metal-binding protein.

Signaling Pathways

The precise signaling pathways modulated by this compound are still under investigation. However, based on the activities of related saponins and the general effects of "Fulvotomentosides," the following pathways are of interest.

Potential Anti-inflammatory Signaling

The anti-inflammatory effects of saponins from Lonicera are suggested to be mediated through the inhibition of the NF-κB and JAK2 signaling pathways. The NF-κB pathway is a critical regulator of inflammatory responses, controlling the expression of pro-inflammatory cytokines and enzymes. The JAK2/STAT pathway is also central to cytokine signaling and inflammation.

Hypothesized Anti-inflammatory Mechanism of this compound

Caption: Hypothesized inhibition of NF-κB and JAK2 pathways by this compound.

Conclusion and Future Directions

This compound is a triterpenoid saponin with demonstrated hepatoprotective effects, primarily through the induction of metallothionein and subsequent detoxification of heavy metals. Preliminary evidence also suggests potential anti-tumor and anti-inflammatory activities, although these require further investigation to elucidate the specific mechanisms and identify the active components, particularly for the anti-tumor effects observed with its hydrolyzate.

For researchers and drug development professionals, future studies should focus on:

-

Quantitative Bioactivity: Determining the specific IC50 or EC50 values of pure this compound in various assays to quantify its potency.

-

Mechanism of Action: Conducting detailed molecular studies to confirm and elaborate on the role of this compound in modulating signaling pathways such as NF-κB and JAK2.

-

Structure-Activity Relationship: Investigating the bioactivity of the aglycone (hederagenin) and different glycosidic variations of this compound to understand the structural requirements for its therapeutic effects.

-

Pharmacokinetics and Safety: Evaluating the absorption, distribution, metabolism, excretion, and toxicity profile of this compound to assess its drug-like properties.

The existing literature provides a solid foundation for the continued exploration of this compound as a potential therapeutic agent, particularly for liver disorders. Further focused research will be crucial to fully unlock its clinical potential.

References

- 1. A Review: The Triterpenoid Saponins and Biological Activities of Lonicera Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Protective effects of hyperoside against carbon tetrachloride-induced liver damage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide on the Hepatoprotective Effects of Fulvotomentoside B

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of the hepatoprotective effects attributed to Fulvotomentoside B, a triterpenoid saponin derived from Lonicera fulvotomentosa. The information is synthesized from available preclinical data, focusing on quantitative outcomes, experimental designs, and the proposed mechanisms of action.

Executive Summary

This compound is part of a class of triterpenoid saponins isolated from Lonicera fulvotomentosa Hsu et S.C. Cheng.[1] Preclinical studies on the total saponin extract, referred to as Fulvotomentosides, have demonstrated significant hepatoprotective activity in established animal models of liver injury.[1][2] The primary mechanism appears to be linked to the attenuation of oxidative stress, specifically through the reduction of lipid peroxidation.[2] These findings suggest that this compound and related compounds hold potential for development as therapeutic agents for liver diseases. This guide will detail the experimental evidence, methodologies, and implicated biochemical pathways.

Quantitative Data on Hepatoprotective Efficacy

The hepatoprotective effects of Fulvotomentosides have been quantified by measuring key serum and hepatic biomarkers in animal models of chemically-induced liver injury. The data from these studies are summarized below.

Table 2.1: Effects of Fulvotomentosides on Serum Biomarkers in Rodent Models of Liver Injury

| Model Organism | Inducing Toxin | Biomarker | Observed Effect | Reference |

| Mice | Carbon Tetrachloride (CCl₄) | sGPT (ALT) | Significant Reduction | [1] |

| Mice | D-Galactosamine (D-GalN) | sGPT (ALT) | Significant Reduction | |

| Mice | Acetaminophen (AA) | sGPT (ALT) | Significant Reduction | |

| Mice/Rats | Carbon Tetrachloride (CCl₄) | Triacylglycerol (TG) | Significant Reduction | |

| Mice/Rats | D-Galactosamine (D-GalN) | Triacylglycerol (TG) | Significant Reduction |

sGPT: Serum Glutamic Pyruvic Transaminase, also known as Alanine Aminotransferase (ALT).

Table 2.2: Effects of Fulvotomentosides on Hepatic Oxidative Stress Markers

| Model Organism | Inducing Toxin | Biomarker | Observed Effect | Reference |

| Mice/Rats | Carbon Tetrachloride (CCl₄) | Malondialdehyde (MDA) | Significant Decrease |

Experimental Protocols

The evaluation of Fulvotomentosides has been conducted using well-established in vivo models of hepatotoxicity. These models are designed to mimic the cellular damage seen in human liver diseases.

Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity Model

This is the most common model for screening hepatoprotective agents. CCl₄ induces liver damage through metabolic activation by cytochrome P450 enzymes, leading to the formation of the trichloromethyl free radical (CCl₃•). This radical initiates lipid peroxidation and causes acute centrilobular necrosis.

-

Animal Model: Mice or Wistar rats.

-

Induction Protocol:

-

Animals are administered a single intraperitoneal (i.p.) or subcutaneous (s.c.) injection of CCl₄, typically diluted in a vehicle like corn oil or olive oil.

-

The dosage is calibrated to induce significant but sublethal liver damage.

-

-

Treatment Protocol:

-

The test compound (Fulvotomentosides) is administered, often subcutaneously, prior to or concurrently with the CCl₄ challenge.

-

A control group receives the vehicle, and a positive control group might receive a known hepatoprotective agent like silymarin.

-

-

Endpoint Analysis:

-

After a set period (e.g., 24-48 hours), blood is collected to measure serum levels of ALT (sGPT) and triglycerides (TG).

-

Livers are excised for histopathological examination to assess the degree of necrosis and for biochemical analysis of tissue homogenates to measure markers of oxidative stress like MDA.

-

D-Galactosamine (D-GalN)-Induced Hepatotoxicity Model

D-GalN induces liver injury that closely resembles viral hepatitis. It depletes uridine triphosphate (UTP) pools, leading to the inhibition of RNA and protein synthesis and subsequent hepatocyte cell death.

-

Animal Model: Mice or rats.

-

Induction Protocol:

-

Animals receive a single intraperitoneal (i.p.) injection of D-Galactosamine.

-

This model is often sensitized with a low dose of lipopolysaccharide (LPS) to potentiate the inflammatory response, though D-GalN can be used alone.

-

-

Treatment Protocol:

-

Fulvotomentosides are administered prior to the D-GalN injection.

-

Control groups are included as described in the CCl₄ model.

-

-

Endpoint Analysis:

-

Blood and liver tissues are collected after a predetermined time.

-

Serum ALT (sGPT) and TG levels are measured to assess liver function.

-

Histopathological analysis is performed to evaluate the extent of liver damage.

-

Mechanism of Action and Signaling Pathways

The available evidence strongly suggests that the hepatoprotective effect of Fulvotomentosides is mediated by their antioxidant properties.

Inhibition of Lipid Peroxidation

The key finding from studies is the significant decrease in hepatic malondialdehyde (MDA) levels in animals treated with Fulvotomentosides. MDA is a major end-product of lipid peroxidation and a reliable marker of oxidative stress-induced cellular damage. The CCl₄ model is particularly relevant here, as its toxicity is directly mediated by free radicals that attack polyunsaturated fatty acids in cell membranes. By mitigating lipid peroxidation, Fulvotomentosides likely preserve the structural and functional integrity of hepatocyte membranes, preventing the leakage of enzymes like ALT into the bloodstream.

Implication in Broader Hepatocellular Signaling

While direct evidence for this compound's interaction with specific signaling pathways is not yet available, its antioxidant activity suggests it may modulate pathways sensitive to the cellular redox state. Many forms of liver injury converge on common signaling cascades involving inflammation and apoptosis.

-

Inflammatory Pathways: Toxins like CCl₄ and D-GalN/LPS activate Kupffer cells, the resident macrophages in the liver. This activation leads to the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and interleukins (e.g., IL-6, IL-1β). These cytokines can bind to receptors on hepatocytes, activating downstream pathways like NF-κB and JNK, which can exacerbate injury or promote cell death. An antioxidant effect could potentially dampen the initial activation of these inflammatory cells.

-

Apoptotic Pathways: Oxidative stress is a potent trigger of the intrinsic apoptotic pathway. It can lead to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3, culminating in programmed cell death. By reducing the oxidative burden, this compound may indirectly inhibit the initiation of this apoptotic cascade.

Conclusion and Future Directions

The collective evidence indicates that Fulvotomentosides, containing this compound, exhibit pronounced hepatoprotective effects in preclinical models of toxic liver injury. The primary mechanism of action is robustly linked to the inhibition of lipid peroxidation.

For drug development professionals, these findings provide a strong rationale for further investigation. Future research should focus on:

-

Isolation and purification of this compound to confirm its activity independent of other saponins.

-

In vitro studies using primary hepatocytes or cell lines like HepG2 to further elucidate the molecular mechanisms and cytoprotective effects.

-

Dose-response studies to establish a therapeutic window.

-

Exploration of effects on inflammatory and apoptotic signaling pathways (e.g., NF-κB, caspases) to build a more comprehensive mechanistic profile.

-

Pharmacokinetic and bioavailability studies to assess the drug-like properties of the compound.

References

- 1. A Review: The Triterpenoid Saponins and Biological Activities of Lonicera Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Hepatoprotective effect of several constituents of Lonicera fulvotomentosa hsu et S. C. cheng, and L. macranthoide Hand.-Mazz. on CC1(4) and D-galactosamine induced liver injuries in mice and rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

Triterpenoid saponins from Lonicera species

An In-depth Technical Guide to Triterpenoid Saponins from Lonicera Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Lonicera, belonging to the Caprifoliaceae family, encompasses approximately 200 species globally.[1][2] Many of these species, such as Lonicera japonica Thunb., are staples in traditional Chinese medicine and are also utilized in functional foods and cosmetics.[1] Among the diverse bioactive compounds found in this genus, triterpenoid saponins are of significant scientific interest due to their high content and wide range of pharmacological activities.[1] These activities include anti-inflammatory, anti-tumor, hepatoprotective, antiviral, and immunomodulatory effects, making them promising candidates for drug development.

This guide provides a comprehensive overview of the triterpenoid saponins isolated from Lonicera species, focusing on their chemical diversity, biological activities, and underlying mechanisms of action. It also presents detailed experimental protocols for their isolation, characterization, and bioactivity assessment, intended to serve as a valuable resource for researchers in phytochemistry and pharmacology.

Chemical Diversity of Triterpenoid Saponins in Lonicera

To date, 87 triterpenoid saponins and their corresponding aglycones (sapogenins) have been isolated from the Lonicera genus. These compounds are classified into six major types based on the chemical structure of their aglycone skeleton. The primary structural skeletons are pentacyclic triterpenoids of the oleanane, ursane, and lupane types. The structural diversity arises from different substituents on the aglycone and variations in the number, composition, and linkage of sugar chains, which are typically attached at the C-3 or C-28 positions.

The main classes of triterpenoid saponins identified in Lonicera species include:

-

Hederin-type: The most abundant, with 46 compounds identified.

-

Oleanane-type: 17 compounds identified.

-

Lupane-type: 8 compounds identified.

-

Ursane-type: 4 compounds identified.

-

Fernane-1-type: 3 compounds identified.

-

Fernane-2-type: 2 compounds identified.

Quantitative Bioactivity Data

Triterpenoid saponins from Lonicera have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The following tables summarize the 50% inhibition concentration (IC₅₀) values for key saponins.

Table 1: Cytotoxic Activity of Triterpenoid Saponins from Lonicera Species

| Saponin | Cancer Cell Line | Assay | IC₅₀ (µM) | Reference |

| Macranthoside B | HepG2 (Hepatoma) | MTT | 10.1 | |

| Macranthoside B | MGC-803 (Gastric) | MTT | 16.8 | |

| Macranthoside B | MCF-7 (Breast) | MTT | 12.61 | |

| Macranthoside B | SW1116 (Colon) | MTT | >20 | |

| Macranthoside B | HL-60 (Leukemia) | Cell Viability | 3.8 |

Table 2: Hemolytic Activity of Triterpenoid Saponins from Lonicerae Flos

| Saponin | Activity | Method | Notes | Reference |

| Macranthoidin B | Hemolytic | Paper Spray-MS | Key component causing hemolytic risk. | |

| Macranthoidin A | Hemolytic | Paper Spray-MS | Key component causing hemolytic risk. | |

| Dipsacoside B | Hemolytic | Paper Spray-MS | Key component causing hemolytic risk. |

Note: Hemolytic activity is a critical parameter for assessing the toxicity of saponins.

Pharmacological Activities and Mechanisms of Action

Anti-inflammatory Activity

The anti-inflammatory properties of Lonicera extracts and their constituent saponins are well-documented. The primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), NF-κB is activated, leading to the transcription of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines such as TNF-α and IL-1β.

Lonicera extracts and saponins have been shown to:

-

Suppress the activation and nuclear translocation of NF-κB.

-

Inhibit the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.

-

Downregulate the production of NO, PGE₂, TNF-α, and IL-1β.

-

Inhibit the phosphorylation of upstream signaling molecules, including MAPKs (JNK, ERK1/2, p38) and PI3K/Akt.

Anti-tumor Activity

Several triterpenoid saponins from Lonicera exhibit potent cytotoxic effects on cancer cells. For instance, macranthoside B, isolated from Lonicera macranthoides, has been shown to inhibit the growth of various cancer cell lines, including those of the liver, stomach, and breast. The mechanism of action is often linked to the induction of apoptosis. In vivo studies have further confirmed these anti-tumor effects; macranthoside B significantly suppressed tumor growth in a mouse model, with efficacy comparable to the chemotherapy drug cyclophosphamide.

Experimental Protocols

General Workflow for Saponin Isolation and Characterization

The isolation and purification of triterpenoid saponins from plant material is a multi-step process that leverages the physicochemical properties of these molecules.

Detailed Protocol: Extraction and Isolation

This protocol is a generalized procedure based on common methodologies.

-

Preparation of Plant Material: Air-dry the relevant parts of the Lonicera plant (e.g., flowers, stems) and grind them into a fine powder.

-

Defatting: Extract the powder with a non-polar solvent like petroleum ether or n-hexane in a Soxhlet apparatus or by maceration to remove lipids and chlorophyll. Discard the solvent phase.

-

Saponin Extraction: Extract the defatted plant material with methanol or ethanol (e.g., 99.8% methanol) for several hours or days. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a thick residue.

-

Solvent Partitioning: Dissolve the residue in water and partition it against a solvent of intermediate polarity, such as n-butanol. The saponins will preferentially move into the n-butanol phase.

-

Crude Extract Precipitation: Concentrate the n-butanol extract to a small volume. Add diethyl ether to precipitate the crude saponin mixture. Collect the precipitate by decantation or filtration and air-dry it.

-

Chromatographic Purification:

-

Subject the crude saponin extract to column chromatography using a stationary phase like silica gel or a reversed-phase material (e.g., ODS).

-

Elute the column with a gradient of solvents, typically starting with a less polar mixture (e.g., chloroform-methanol) and gradually increasing the polarity (e.g., by increasing the methanol concentration).

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Pool the fractions containing the pure compound and re-chromatograph if necessary using different systems (e.g., Sephadex LH-20) until a single pure saponin is isolated.

-

-

Structural Elucidation: Determine the chemical structure of the purified saponin using modern spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) (1D and 2D).

Protocol: MTT Cytotoxicity Assay

This protocol is used to assess the anti-proliferative effects of isolated saponins on cancer cell lines.

-

Cell Culture: Culture the desired cancer cell line (e.g., HepG2, MCF-7) in an appropriate medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of the purified saponin in DMSO. Dilute the stock solution with a cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the saponin dilutions. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Perspectives

represent a structurally diverse class of natural products with significant therapeutic potential. Their well-established anti-inflammatory and anti-tumor activities, primarily mediated through the modulation of key signaling pathways like NF-κB, make them attractive targets for drug discovery and development.

Future research should focus on:

-

Comprehensive Profiling: Utilizing advanced analytical techniques like LC-MS/MS to rapidly identify and quantify saponins in different Lonicera species.

-

Mechanism of Action Studies: Expanding the investigation of molecular mechanisms beyond the NF-κB pathway to fully understand their bioactivity.

-

Structure-Activity Relationship (SAR) Studies: Systematically analyzing how variations in the aglycone and sugar moieties affect biological potency and toxicity to guide the synthesis of novel, more effective derivatives.

-

In Vivo Efficacy and Safety: Conducting more extensive preclinical and clinical studies to validate the therapeutic efficacy and assess the safety profiles of promising saponin candidates.

References

"Fulvotomentoside B" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulvotomentoside B is a complex triterpenoid saponin isolated from the flower buds of Lonicera fulvotomentosa, a plant utilized in traditional medicine. As a member of the saponin class of natural products, this compound features a polycyclic aglycone core, hederagenin, glycosidically linked to a branched oligosaccharide chain. This intricate structure contributes to its potential biological activities, which are of significant interest to the fields of pharmacology and drug discovery. The presence of the hederagenin aglycone suggests a range of therapeutic possibilities, including antitumor and anti-inflammatory effects, based on the well-documented bioactivities of related saponins.

This technical guide provides a detailed overview of the known physical and chemical properties of this compound, methodologies for its isolation and characterization, and an exploration of its potential biological activities and mechanisms of action, drawing upon the established pharmacology of its constituent aglycone and related compounds.

Physical and Chemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and assessment of its pharmacokinetic profile. The available data is summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅₇H₉₂O₂₅ | [1] |

| Molecular Weight | 1176 g/mol | [1] |

| Melting Point | 214-215 °C | [1] |

| Optical Rotation | [α]²⁰D -37.35° (c 0.5, MeOH) | [1] |

| Appearance | White powder | |

| Solubility | Soluble in methanol | [1] |

Chemical Structure

This compound is a bidesmosidic saponin of hederagenin. Its structure was elucidated through extensive spectroscopic analysis, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), as well as chemical hydrolysis. The aglycone, hederagenin, is attached to two separate sugar chains at the C-3 and C-28 positions.

The full chemical name is: 3-O-β-D-xylopyranosyl(1→3)-α-L-rhamnopyranosyl(1→2)-α-L-arabinopyranosyl hederagenin-28-O-β-D-xylopyranosyl(1→6)-β-D-glucopyranosyl ester .

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized workflow for the isolation and purification of this compound from the flower buds of Lonicera fulvotomentosa, based on typical methods for saponin extraction.

Figure 1: General workflow for the isolation and purification of this compound.

Methodology Details:

-

Extraction: The air-dried and powdered flower buds of Lonicera fulvotomentosa are extracted with an aqueous ethanol solution (typically 70%) under reflux. This process is repeated multiple times to ensure exhaustive extraction of the saponins.

-

Concentration and Fractionation: The combined ethanolic extracts are concentrated under reduced pressure to yield a crude extract. This extract is then suspended in water and partitioned successively with different organic solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The saponins are typically enriched in the n-butanol fraction.

-

Chromatographic Purification: The n-butanol fraction is subjected to a series of chromatographic techniques for the isolation of pure this compound.

-

Macroporous Resin Column Chromatography: The n-butanol fraction is first passed through a macroporous resin column and eluted with a gradient of ethanol in water to remove sugars and other polar impurities.

-

Silica Gel Column Chromatography: The saponin-rich fractions are then separated on a silica gel column using a chloroform-methanol gradient.

-

Gel Filtration Chromatography: Further purification is achieved using a Sephadex LH-20 column with methanol as the eluent to separate compounds based on their molecular size.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification step involves preparative HPLC on a C18 column with a methanol-water or acetonitrile-water gradient to yield pure this compound.

-

Structural Elucidation

The structure of this compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or Fast Atom Bombardment (FAB-MS) is used to determine the molecular weight and fragmentation pattern, which provides information about the sugar sequence.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton signals of the aglycone and the sugar moieties, including the anomeric protons which help in identifying the sugar units and their anomeric configurations.

-

¹³C NMR: Shows the carbon signals of the entire molecule, including the characteristic signals of the triterpenoid skeleton and the sugar carbons.

-

2D NMR (COSY, HMQC, HMBC): These experiments are crucial for establishing the connectivity within the aglycone and the sugar units, as well as the linkage points between the sugars and the aglycone.

-

-

Acid Hydrolysis: To confirm the identity of the monosaccharide units, the purified saponin is subjected to acid hydrolysis, followed by chromatographic analysis (e.g., GC or TLC) of the resulting sugars and comparison with authentic standards.

Biological Activity and Potential Signaling Pathways

While direct experimental studies on the biological activity of this compound are limited, its potential pharmacological effects can be inferred from the known activities of its aglycone, hederagenin, and other structurally related triterpenoid saponins from the Lonicera genus. A Chinese patent suggests that this compound may act as a prodrug with potential antitumor applications. The diverse biological activities of hederagenin and its glycosides include anti-inflammatory, and anticancer effects.

Potential Antitumor Activity

Hederagenin and its saponin derivatives have been shown to exert cytotoxic effects on various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis (programmed cell death) through the modulation of key signaling pathways.

Potential Signaling Pathway for Anticancer Activity:

Based on the known mechanisms of hederagenin, this compound, upon potential hydrolysis to its aglycone in vivo, may exert its antitumor effects by modulating the PI3K/Akt and NF-κB signaling pathways.

Figure 2: Postulated signaling pathway for the antitumor activity of this compound via its active metabolite, hederagenin.

Mechanism Description:

-

Inhibition of PI3K/Akt Pathway: Hederagenin has been shown to inhibit the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. This pathway is often hyperactivated in cancer and plays a crucial role in promoting cell proliferation, growth, and survival. Inhibition of this pathway can lead to the suppression of tumor growth.

-

Modulation of NF-κB: The PI3K/Akt pathway can activate the Nuclear Factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. By inhibiting the PI3K/Akt pathway, hederagenin can lead to the downregulation of NF-κB activity, thereby reducing pro-survival signals in cancer cells.

-

Induction of Apoptosis: Hederagenin can induce apoptosis through the intrinsic (mitochondrial) pathway by increasing the production of reactive oxygen species (ROS), disrupting the mitochondrial membrane potential, and activating caspases.

Potential Anti-inflammatory Activity

Triterpenoid saponins from Lonicera species are well-known for their anti-inflammatory properties. The flowers of Lonicera species have been used in traditional medicine to treat inflammatory conditions. The anti-inflammatory effects of hederagenin are mediated, in part, through the inhibition of pro-inflammatory mediators.

Potential Signaling Pathway for Anti-inflammatory Activity:

The anti-inflammatory action of hederagenin often involves the suppression of the NF-κB signaling pathway, which is a central regulator of inflammation.

References

In-Depth Technical Guide to Fulvotomentoside B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fulvotomentoside B, a triterpenoid saponin isolated from the medicinal plant Lonicera fulvotomentosa, has emerged as a compound of significant interest in pharmacological research. This technical guide provides a comprehensive overview of this compound, including its chemical identity, biological activities, and underlying mechanisms of action. Drawing from available scientific literature, this document details its potential as a hepatoprotective and anti-tumor agent. Special emphasis is placed on its modulation of key signaling pathways, supported by quantitative data and detailed experimental methodologies to facilitate further research and development.

Chemical Identity

-

Compound Name: this compound

-

Chemical Class: Triterpenoid Saponin

-

Source: Isolated from the flower buds of Lonicera fulvotomentosa Hsu et S.C. Cheng.[1]

-

Chemical Structure: The elucidated structure of this compound is 3-O-β-D-xylopyranosyl (1→3)-α-L-rhamnopyranosyl (1→2)-α-L-arabinopyranosyl hederagenin-28-O-β-D-xylopyranosyl (1→6)-β-D-glucopyranosyl ester.

-

CAS Number: Not available in the searched resources.